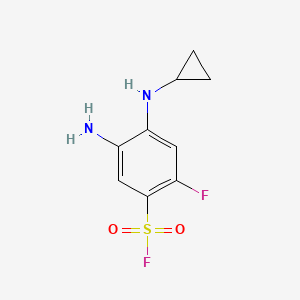

5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride

Description

Properties

IUPAC Name |

5-amino-4-(cyclopropylamino)-2-fluorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O2S/c10-6-3-8(13-5-1-2-5)7(12)4-9(6)16(11,14)15/h3-5,13H,1-2,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAUTUZZCLZSCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=C(C=C2N)S(=O)(=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes:

Nitration and Reduction: Starting from 2-fluorobenzene-1-sulfonyl chloride, the compound undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.

Cyclopropylation: The amino group is then reacted with cyclopropylamine under suitable conditions to introduce the cyclopropylamino group.

Sulfonylation: Finally, the compound is treated with sulfonyl fluoride reagents to introduce the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of high-pressure reactors for cyclopropylation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino groups can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The sulfonyl fluoride group can be reduced to sulfonamide under specific conditions.

Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to sulfonamide.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Sulfonyl fluorides, including 5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride, are increasingly recognized for their role in the design of covalent inhibitors and chemical probes. These compounds can selectively modify target proteins, facilitating the study of protein functions and interactions.

Chemical Probes for Protein Modification

Recent studies have highlighted the potential of sulfonyl fluoride derivatives in creating chemical probes that engage specific amino acid residues within proteins. For instance, sulfonyl fluoride EM12-SF has been shown to covalently bind to histidine residues in cereblon, a component of the E3 ubiquitin ligase complex. This interaction is crucial for understanding the modulation of protein degradation pathways, which are vital in various diseases, including cancer .

Structure-Activity Relationship Studies

Research on structure-activity relationships (SAR) of sulfonyl fluoride compounds indicates that modifications can enhance binding affinity and selectivity toward specific targets. The development of new sulfonyl fluoride ligands has led to improved understanding of their interactions with cereblon and other targets, paving the way for new therapeutic agents .

Enzyme Inhibition

Sulfonyl fluorides are also employed as enzyme inhibitors due to their ability to form stable covalent bonds with active site residues. This property makes them valuable tools in studying enzyme kinetics and mechanisms.

Targeting Serine Hydrolases

The compound has been investigated for its inhibitory effects on serine hydrolases, a class of enzymes involved in various biological processes. By covalently modifying serine residues within these enzymes, researchers can gain insights into their catalytic mechanisms and regulatory pathways .

Development of Cereblon Modulators

A notable case study involves the use of this compound in developing cereblon modulators. The compound's ability to interact with cereblon has been leveraged to create reversible molecular glues that retain binding affinity while exhibiting desirable pharmacological properties. This advancement is significant for designing drugs that target specific protein degradation pathways without undesirable side effects .

Inhibition Studies on Enzymatic Activity

Another case study focused on the inhibition of serine hydrolases using sulfonyl fluoride derivatives. These studies demonstrated that modifications to the sulfonyl group could enhance inhibitory potency, providing a framework for designing more effective enzyme inhibitors for therapeutic applications .

Mechanism of Action

The mechanism of action of 5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride involves its interaction with biological targets, primarily enzymes. The sulfonyl fluoride group can form covalent bonds with serine residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism is particularly relevant in the study of protease inhibitors.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs from the evidence include sulfonamides, sulfonic acids, and benzamide derivatives. Key comparisons are outlined below:

Table 1: Structural and Functional Group Comparisons

Functional Group Reactivity: Sulfonyl Fluoride vs. Sulfonamides/Sulfonic Acids

- Sulfonyl Fluoride (-SO₂F): Exhibits high electrophilicity, enabling covalent interactions with nucleophiles (e.g., serine in enzymes). This contrasts with sulfonamides (-SO₂NH₂), which are less reactive but more stable, and sulfonic acids (-SO₃H), which are ionized and non-reactive under physiological conditions .

- Biological Implications: Sulfonyl fluorides may act as covalent inhibitors (e.g., targeting proteases), whereas sulfonamides (e.g., ’s PI4KA inhibitor) typically bind non-covalently .

Substituent Effects: Cyclopropylamino vs. Other Amino Groups

- Cyclopropylamino (Target Compound): The strained cyclopropane ring may enhance binding affinity by restricting rotational freedom or inducing unique conformational interactions. This contrasts with: Morpholinophenyl (): A bulky, electron-rich substituent that improves solubility and target engagement . Trifluoromethylphenyl (): The CF₃ group introduces strong electron-withdrawing effects, stabilizing the compound but reducing nucleophilic susceptibility .

Fluorine Substitution Patterns and Electronic Effects

- This differs from para-fluorinated analogs (e.g., ’s 4-fluorophenyl group), which primarily influence steric interactions .

Data Table: Key Structural and Functional Differences

Biological Activity

5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride is a sulfonamide derivative that has garnered attention for its potential biological activity, particularly in the context of therapeutic applications. This compound features a unique structural configuration that may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C₉H₁₃F₂N₃O₂S

- Molecular Weight : 248.25 g/mol

- LogD : 0.884

- Hydrogen Bond Acceptors : 6

These properties suggest that the compound is likely to exhibit moderate lipophilicity, which can influence its pharmacokinetic behavior.

The biological activity of sulfonamide compounds often relates to their ability to inhibit specific enzymes or biological pathways. For this compound, studies indicate potential interactions with key proteins involved in various diseases, including cancer and viral infections.

Antiviral Activity

Research has highlighted the compound's potential as an antiviral agent. In a study focused on HIV-1, derivatives of benzenesulfonamide were synthesized and evaluated for their ability to inhibit the HIV-1 capsid (CA) protein. The results indicated that modifications at the aniline position can enhance antiviral activity, suggesting that similar structural features in this compound may also confer efficacy against viral targets .

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly through its action on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibiting DHFR can lead to reduced tumor growth and increased apoptosis in cancer cells. The mechanism involves disrupting the NADP and NADPH balance within cells, ultimately destabilizing DHFR and impairing cancer cell viability .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds provides insight into how structural variations influence biological activity:

| Compound | R Group | EC₅₀ (μM) | CC₅₀ (μM) | SI |

|---|---|---|---|---|

| 6a | H | 6.23±1.20 | >41.53 | >6.67 |

| 6b | 4-F | 6.81±1.48 | >40.04 | >5.88 |

| 11a | H | 0.37±0.12 | >35.42 | >95.22 |

| 11b | 4-F | 1.06±0.26 | 25.74±2.23 | 24.20 |

The data illustrate varying degrees of potency against specific targets, emphasizing the importance of functional groups in enhancing biological efficacy .

Case Study: Antiviral Screening

In a recent screening of sulfonamide derivatives against HIV-1, compounds structurally related to this compound demonstrated significant antiviral activity with low cytotoxicity profiles, indicating a favorable selectivity index (SI). This suggests that further development of this compound could lead to promising antiviral therapeutics .

Case Study: Cancer Cell Lines

Another study examined the effects of similar sulfonamide compounds on various cancer cell lines, revealing that they could induce apoptosis through the inhibition of DHFR activity. The findings support the hypothesis that targeting metabolic pathways is a viable strategy for developing anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 5-amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride, and how can intermediates be validated?

Synthesis typically involves multi-step functionalization of fluorinated benzene derivatives. A common approach includes:

- Step 1 : Sulfonylation of a fluorobenzene precursor using sulfur trioxide or chlorosulfonic acid under controlled anhydrous conditions.

- Step 2 : Cyclopropane amine coupling via nucleophilic substitution, requiring inert atmospheres (argon/nitrogen) to prevent oxidation .

- Validation : Intermediate purity should be confirmed via HPLC (>97% purity threshold) and NMR (e.g., characteristic ¹⁹F NMR shifts at −110 to −120 ppm for fluorosulfonyl groups) .

Q. How should researchers address stability challenges during storage and handling?

Q. What analytical methods are critical for characterizing this compound’s structural integrity?

- ¹H/¹³C/¹⁹F NMR : Assign peaks using deuterated DMSO or CDCl₃. Fluorine NMR is essential for confirming sulfonyl fluoride integrity.

- Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error tolerance.

- X-ray Crystallography : Resolve ambiguous stereochemistry or regioselectivity issues in cyclopropane amine substitution .

Advanced Research Questions

Q. How does the reactivity of this sulfonyl fluoride compare to other aryl sulfonyl fluorides in covalent inhibitor studies?

-

Key differences :

Property This compound 4-Oxopiperidine-1-sulfonyl fluoride Electrophilicity Moderate (due to electron-donating amine groups) High (electron-withdrawing oxo group) Hydrolytic Stability 72-hour half-life (pH 7.4, 25°C) 24-hour half-life Target Selectivity Prefers cysteine residues in hydrophobic pockets Broad amino acid reactivity - Rationalize using DFT calculations to map electrostatic potential surfaces .

Q. How can contradictory spectral data (e.g., unexpected ¹⁹F NMR shifts) be resolved?

- Step 1 : Verify solvent effects (e.g., DMSO vs. CDCl₃ shifts).

- Step 2 : Perform variable-temperature NMR to detect dynamic processes (e.g., rotameric equilibria).

- Step 3 : Cross-reference with X-ray structures to confirm spatial arrangements of fluorine atoms .

- Note : Contradictions often arise from impurities; repeat synthesis with stricter purification (e.g., column chromatography, recrystallization) .

Q. What experimental designs mitigate side reactions during cyclopropane amine coupling?

- Optimization parameters :

- Temperature : 0–5°C reduces undesired ring-opening of cyclopropane.

- Catalyst : Use Cu(I) catalysts (e.g., CuBr) for regioselective coupling.

- Solvent : Anhydrous DMF enhances solubility of amine intermediates.

- Troubleshooting : Monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:3 ethyl acetate/hexane). If side products dominate, introduce scavenger resins (e.g., QuadraSil™ AP) .

Data Contradiction Analysis Framework

Q. How to interpret conflicting biological activity data in enzyme inhibition assays?

- Possible causes :

- Protein Batch Variability : Validate enzyme purity (SDS-PAGE ≥95%) and activity (positive controls).

- Covalent Binding Kinetics : Use LC-MS/MS to quantify adduct formation over time.

- Redox Conditions : Test under anaerobic vs. aerobic conditions; sulfonyl fluorides are sensitive to thiol-containing buffers .

- Resolution : Apply Michaelis-Menten kinetics to distinguish between competitive vs. non-competitive inhibition patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.